molecular formula C11H13F B6316472 4-(4-Fluoro-2-methylphenyl)-1-butene CAS No. 1599390-23-4

4-(4-Fluoro-2-methylphenyl)-1-butene

Cat. No.: B6316472
CAS No.: 1599390-23-4
M. Wt: 164.22 g/mol
InChI Key: POTFGBMRBIDQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-2-methylphenyl)-1-butene is an organic compound that belongs to the class of fluorinated aromatic hydrocarbons. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a butene chain. The unique structural features of this compound make it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-2-methylphenyl)-1-butene typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-2-methylphenol.

    Alkylation: The phenol group is alkylated using an appropriate alkylating agent to introduce the butene chain.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes using specialized reactors and catalysts to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluoro-2-methylphenyl)-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming saturated hydrocarbons.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 4-(4-Fluoro-2-methylphenyl)-1-butanol or 4-(4-Fluoro-2-methylphenyl)-1-butanone.

    Reduction: Formation of 4-(4-Fluoro-2-methylphenyl)butane.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-Fluoro-2-methylphenyl)-1-butene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-methylphenyl)-1-butene involves its interaction with specific molecular targets and pathways. The fluorine atom and the butene chain contribute to the compound’s reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological processes and pathways, making the compound a valuable tool in medicinal chemistry and drug development.

Comparison with Similar Compounds

  • 4-Fluoro-2-methylphenol
  • 2-Fluoro-4-methylphenol
  • 4-Fluoro-3-methylphenol

Comparison: 4-(4-Fluoro-2-methylphenyl)-1-butene is unique due to the presence of the butene chain, which imparts distinct chemical and physical properties compared to its similar compounds

Properties

IUPAC Name

1-but-3-enyl-4-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F/c1-3-4-5-10-6-7-11(12)8-9(10)2/h3,6-8H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTFGBMRBIDQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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